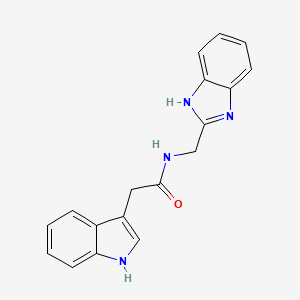![molecular formula C19H22N6O B7454792 1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine](/img/structure/B7454792.png)
1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine is a chemical compound that has gained attention in scientific research for its potential pharmacological applications. This compound is also known as MPPT and has been synthesized through various methods. The purpose of
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems, including the serotonergic and noradrenergic systems. It has also been shown to interact with GABAergic and glutamatergic systems.
Biochemical and Physiological Effects
1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to reduce pain sensitivity in animal models, which may be due to its effects on the GABAergic and glutamatergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine in lab experiments is its potential pharmacological applications. It has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models, which may be useful in the development of new drugs for the treatment of these conditions. However, one of the limitations of using this compound is its limited availability and high cost.
Orientations Futures
There are several future directions for the study of 1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine. One direction is to further investigate its potential pharmacological applications, particularly in the treatment of anxiety, depression, and neuropathic pain. Another direction is to investigate its effects on other neurotransmitter systems, such as the dopaminergic system. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion
1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine is a chemical compound that has potential pharmacological applications. It has been synthesized through various methods and has been studied for its anxiolytic, antidepressant, and antinociceptive effects in animal models. Its mechanism of action is not fully understood, but it is thought to modulate several neurotransmitter systems. Further research is needed to understand its potential pharmacological applications, mechanism of action, and potential side effects.
Méthodes De Synthèse
There are various methods for synthesizing 1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine. One of the commonly used methods involves the reaction of 1-(2-methoxyphenyl)piperazine with 5-phenyltetrazole-2-carbaldehyde in the presence of a reducing agent. Another method involves the reaction of 1-(2-methoxyphenyl)piperazine with 5-phenyltetrazole-2-carboxylic acid in the presence of a coupling agent.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine has been studied for its potential pharmacological applications. It has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, as well as for its effects on the serotonergic and noradrenergic systems.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-26-18-10-6-5-9-17(18)24-13-11-23(12-14-24)15-25-21-19(20-22-25)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMLWWLIPLKLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CN3N=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B7454718.png)

![3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7454736.png)


![4-(methoxymethyl)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7454759.png)
![4-[(2,3-Difluorophenyl)methyl]piperazin-2-one](/img/structure/B7454762.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxy-5-[(E)-prop-1-enyl]benzamide](/img/structure/B7454777.png)

![N-[2-[[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7454787.png)
![4-[4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)methyl]piperazin-1-yl]sulfonylbenzamide](/img/structure/B7454798.png)
